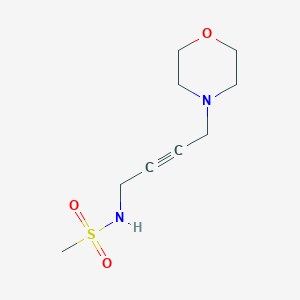

N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide, also known as MBMS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Wissenschaftliche Forschungsanwendungen

Methanotrophs: Potential for Biotechnological Applications

Methane, an abundant gas, is utilized by methanotrophs—bacteria that can metabolize methane as their sole carbon source. Research has revealed the potential for methanotrophs in biotechnological applications, such as producing single-cell protein, biopolymers, and lipids for biodiesel and health supplements. These applications highlight the versatility of methane as a carbon source for producing valuable products while also addressing environmental concerns associated with methane emissions (Strong, Xie, & Clarke, 2015).

Methane's Role in Plant Physiology

Recent studies have identified methane as a potential signaling molecule in plants, contrary to the previous belief that it was physiologically inert. Methane has been shown to enhance plant tolerance against various abiotic stresses and promote root development, suggesting a critical role in plant physiology and a potential avenue for agricultural applications (Li, Wei, & Shen, 2019).

Direct Methane Production and Emission by Eukaryotes

A novel pathway for direct methane production and emission by eukaryotes, including plants, animals, and fungi, has been discovered. This pathway, termed "aerobic methane production," indicates that methane is not solely produced anaerobically by methanogenic archaea but also through processes involving organic methyl-type compounds in eukaryotes. Understanding this pathway is crucial for accurately assessing global methane budgets and the ecological roles of methane (Liu et al., 2015).

Methane Feedbacks to the Global Climate System

Methane emissions from natural systems, such as wetlands and permafrost, are subject to increase under climate change, leading to positive climate feedbacks. Understanding these feedback processes and the interactions between microbial activity and climate warming is vital for predicting future methane emissions and their impact on climate change (Dean et al., 2018).

Methanolysis and Carbon Capture

Research has also explored the functionalization of methane into methanol and other value-added products, highlighting the challenges and prospects for utilizing methane as a resource for chemical production and carbon capture. These studies emphasize the need for innovative approaches to catalyze methane conversion processes efficiently, addressing both environmental and economic challenges associated with methane utilization (Gunsalus et al., 2017).

Eigenschaften

IUPAC Name |

N-(4-morpholin-4-ylbut-2-ynyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3S/c1-15(12,13)10-4-2-3-5-11-6-8-14-9-7-11/h10H,4-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYDNGGHDACZAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC#CCN1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide](/img/structure/B2653801.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2653803.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2653806.png)

![3-{[4-(2-fluorophenyl)piperazino]carbonyl}-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2653813.png)